Diethyl 2-(1-ethoxyethylidene)malonate structural formula and properties
Diethyl 2-(1-ethoxyethylidene)malonate structural formula and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-(1-ethoxyethylidene)malonate is a specialized organic compound with significant potential in synthetic chemistry, particularly as a versatile building block in the synthesis of more complex molecules. Its unique structural features, including the presence of multiple reactive sites, make it a valuable precursor for the creation of novel heterocyclic compounds and other pharmacologically relevant scaffolds. This technical guide provides a comprehensive overview of its structural formula, physicochemical properties, and key reactive characteristics, tailored for professionals in research and drug development.
Structural Formula and Chemical Identity
The definitive structural identity of Diethyl 2-(1-ethoxyethylidene)malonate is established by its CAS number, molecular formula, and IUPAC name.
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IUPAC Name: diethyl 2-(1-ethoxyethylidene)malonate[2]
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InChI Key: TWYCKMOLLPVQMA-UHFFFAOYSA-N[2]
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Canonical SMILES: CCOC(=C(C(=O)OCC)C(=O)OCC)C
The structural formula is characterized by a central malonate core, substituted with an ethoxyethylidene group. This arrangement provides a unique combination of an enol ether and two ester functionalities, which dictates its reactivity.
Diagram of the logical relationship for the synthesis of Diethyl 2-(1-ethoxyethylidene)malonate.
Caption: A simplified workflow for the synthesis of Diethyl 2-(1-ethoxyethylidene)malonate.
Physicochemical Properties
A summary of the key physical and chemical properties of Diethyl 2-(1-ethoxyethylidene)malonate is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 230.26 g/mol | [1][3] |
| Appearance | Solid below 25°C, Liquid above 27°C | [2] |
| Melting Point | 25-27 °C | [2] |
| Boiling Point | 123-128 °C at 3 Torr | [1] |
| Density | 1.062 g/cm³ | [3] |
| Flash Point | 117.3 °C | [2] |
| Storage Temperature | 2-8 °C | [4] |
Synthesis and Reactivity
The reactivity of Diethyl 2-(1-ethoxyethylidene)malonate is governed by its functional groups:
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Enol Ether: The carbon-carbon double bond is electron-rich and susceptible to electrophilic attack. It can also participate in cycloaddition reactions.
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Ester Groups: The two diethyl ester groups can undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid. They can also be targeted in transesterification reactions or act as nucleophilic acceptors.
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Active Methylene Group (in derivatives): While the central carbon is tetrasubstituted in the parent molecule, reactions that remove the ethoxyethylidene group can generate a reactive methylene site for subsequent alkylation or condensation reactions.
Due to its array of functional groups, Diethyl 2-(1-ethoxyethylidene)malonate is a valuable intermediate for the synthesis of a variety of heterocyclic systems, such as pyrimidines, pyridines, and other scaffolds of medicinal interest.
Experimental Protocols: General Analytical Techniques
Detailed experimental protocols for this specific molecule are not widely published. However, standard analytical techniques would be employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would be expected to show characteristic signals for the two ethyl ester groups (triplets and quartets), the ethyl group of the ethoxy moiety (a triplet and a quartet), and a singlet for the methyl group of the ethylidene fragment.
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¹³C NMR would provide signals for the carbonyl carbons of the ester groups, the carbons of the double bond, and the various aliphatic carbons.
Infrared (IR) Spectroscopy:
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A strong absorption band in the region of 1700-1750 cm⁻¹ would be indicative of the C=O stretching of the ester groups.
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A peak in the region of 1600-1650 cm⁻¹ would correspond to the C=C stretching of the enol ether.
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C-O stretching bands would also be prominent in the fingerprint region.
Mass Spectrometry (MS):
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The molecular ion peak (M⁺) would be observed, confirming the molecular weight.
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Fragmentation patterns would likely involve the loss of ethoxy groups, ethyl groups, and potentially cleavage of the malonate core.
Safety Information
Based on available safety data, Diethyl 2-(1-ethoxyethylidene)malonate is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[2]
Conclusion
Diethyl 2-(1-ethoxyethylidene)malonate is a promising reagent for organic synthesis, offering multiple avenues for the construction of complex molecular architectures. Its distinct combination of functional groups provides a rich chemistry that can be exploited in the development of novel pharmaceuticals and other high-value chemical entities. Further research into its specific reaction pathways and applications is warranted to fully unlock its synthetic potential.
References
- 1. Diethyl 2-(1-ethoxyethylidene)malonate | CAS 3044-06-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Diethyl 2-(1-ethoxyethylidene)malonate | 3044-06-2 [sigmaaldrich.com]
- 3. Diethyl 2-(1-ethoxyethylidene)malonate | CAS#:3044-06-2 | Chemsrc [chemsrc.com]
- 4. 3044-06-2|Diethyl 2-(1-ethoxyethylidene)malonate|BLD Pharm [bldpharm.com]
